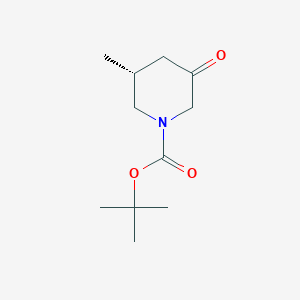![molecular formula C5H5ClN4 B1435679 [1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride CAS No. 956074-70-7](/img/structure/B1435679.png)
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is known for its diverse biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine hydrochloride. One notable method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation. This method employs enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields .
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst. This approach allows for the synthesis of this compound under mild conditions, achieving yields ranging from 40% to 96% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and reusable catalysts are particularly advantageous for industrial applications due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Selective reduction of this compound can yield dihydro derivatives with distinct properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve mild temperatures and solvents such as ethanol or dimethylformamide .
Major Products Formed
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine hydrochloride involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), leading to cardiovascular vasodilation . Additionally, it can destabilize protein complexes by binding to specific subunits, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar heterocyclic structure and exhibits comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride is unique due to its broad spectrum of biological activities and its versatility as a scaffold for the development of new therapeutic agents and agrochemicals . Its ability to undergo various chemical reactions and its eco-friendly synthesis methods further enhance its appeal in scientific research and industrial applications .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUQUMAGRASDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)

![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)


![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)







